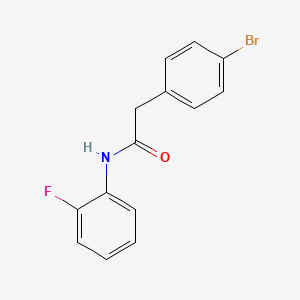
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is closely related to the synthesis of various pyridine and piperidine derivatives. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine, which could be relevant to the synthesis pathways of our compound (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar molecules. For instance, the synthesis of carbon-14 and carbon-13 labelled compounds related to piperidin-4-ols provides insight into the molecular structure and stereochemistry of such compounds (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Chemical Reactions and Properties
The chemical properties and reactions of pyridine and piperidine derivatives can be understood through various studies. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination, reflecting potential reactions and properties of our compound (Fussell, Luan, Peach, & Scotney, 2012).
Physical Properties Analysis
Physical properties can be inferred from related compounds. For example, the synthesis and crystal structure analysis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine provide insights into physical characteristics like melting points, solubility, and crystal structure (Zonouz, Hossaini Sadr, Oskuie, & Bachechi, 2010).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior can be deduced from studies on similar chemical structures. The synthesis and structure of 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives offer valuable insights into the chemical behavior of pyridine and piperidine derivatives (Wu, Tang, Huang, & Shen, 2012).
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
Estimation of Circulating Drug Metabolite Exposure in Humans : A study involving TBPT, a compound with a structural fragment similar to the queried compound, used in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research highlights the importance of understanding metabolite behavior in drug development, especially for compounds with high metabolite/parent drug ratios (Obach et al., 2018).
Chemical Synthesis and Reactivity
Synthesis of Functionalized Pyridines : Research on the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents led to the synthesis of 4H-pyrano[3,2-c]pyridines and other compounds, showcasing the reactivity of pyridone-based systems in creating diverse molecular structures, which could be related to the synthesis routes or reactivity of the queried compound (Mekheimer et al., 1997).
Anticancer Activity
Microwave-Assisted Synthesis of Pyran Derivatives : A study detailed an efficient method for synthesizing polysubstituted 4H-pyran derivatives with potential anticancer activity. This research demonstrates the utility of pyran and piperidine derivatives in developing new therapeutic agents, suggesting a possible application area for compounds with similar structures (Hadiyal et al., 2020).
Molecular Interaction and Drug Design
CB1 Cannabinoid Receptor Antagonist : The study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor illustrates the application of piperidine derivatives in designing receptor antagonists for therapeutic purposes. This work reflects the potential of structurally similar compounds in drug discovery (Shim et al., 2002).
Propriétés
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-13-20(17(21)12-16-4-2-3-8-19-16)9-7-18(14,22)15-5-10-23-11-6-15/h2-4,8,14-15,22H,5-7,9-13H2,1H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRZUDYCUZSSEW-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)


![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)